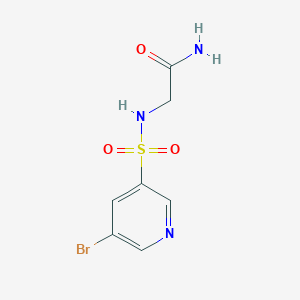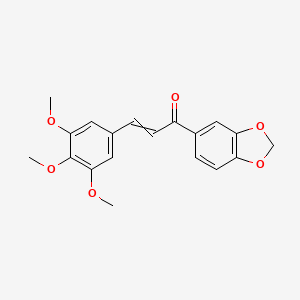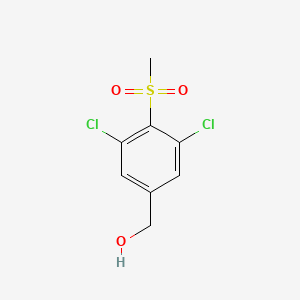
(3,5-dichloro-4-methylsulfonylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3,5-dichloro-4-methylsulfonylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a hydroxyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichloro-4-methylsulfonylphenyl)methanol typically involves the chlorination of 4-methylsulfonylphenylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,5-dichloro-4-methylsulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or the methylsulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylsulfonylated derivatives.
Substitution: Formation of substituted phenylmethanol derivatives with various functional groups.
科学的研究の応用
(3,5-dichloro-4-methylsulfonylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,5-dichloro-4-methylsulfonylphenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine atoms and the methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and interaction with enzymes or receptors, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3,5-dichloro-4-methylphenyl)methanol
- (3,5-dichloro-4-methylsulfonylphenyl)ethanol
- (3,5-dichloro-4-methylsulfonylphenyl)acetone
Uniqueness
(3,5-dichloro-4-methylsulfonylphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a methylsulfonyl group on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C8H8Cl2O3S |
|---|---|
分子量 |
255.12 g/mol |
IUPAC名 |
(3,5-dichloro-4-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O3S/c1-14(12,13)8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
InChIキー |
KHRLPLQDVAPGTJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=C(C=C1Cl)CO)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
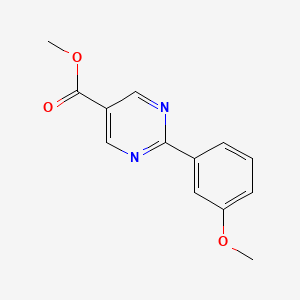
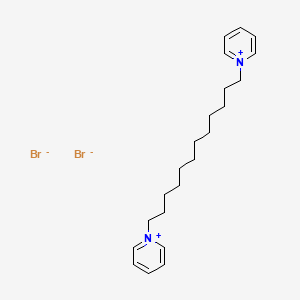
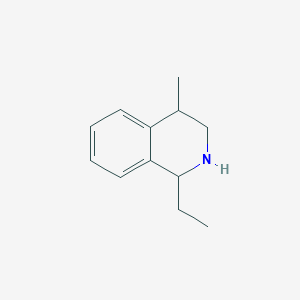
![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)
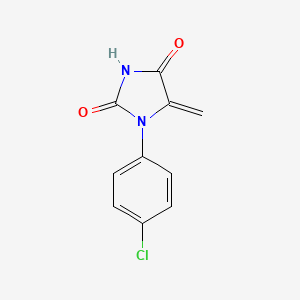
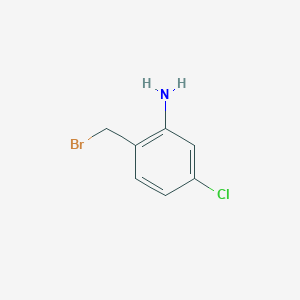
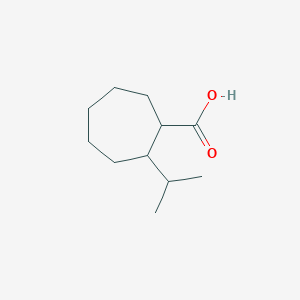
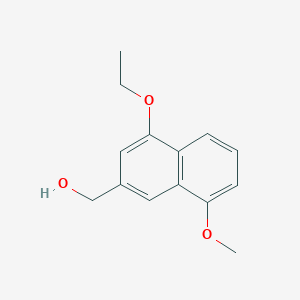
dimethyl-](/img/structure/B8592740.png)
![ethyl 4-[2-(1H-imidazol-1-yl)acetamido]benzoate](/img/structure/B8592741.png)

![N-[4-(1-butyl-5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8592755.png)
